Product packaging for Fmoc-L-2,4-Dinitrophenylalanine(Cat. No.:CAS No. 1175832-19-5)

Fmoc-L-2,4-Dinitrophenylalanine

Cat. No.: B3087579
CAS No.: 1175832-19-5
M. Wt: 477.4 g/mol
InChI Key: BBSAAJIMRIRWEU-NRFANRHFSA-N
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Description

Contextualizing Fmoc-Protected Unnatural Amino Acids in Contemporary Biochemical Research

The synthesis of peptides and proteins with precisely defined sequences is a cornerstone of modern biochemical research. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a widely used tool in solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids into a desired peptide chain. youtube.com The Fmoc group temporarily blocks the N-terminus of an amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. youtube.com Its key advantage lies in its base-lability; it can be readily removed under mild conditions, typically with a weak base like piperidine (B6355638), without affecting other acid-labile protecting groups on the amino acid side chains.

The advent of Fmoc-protected unnatural amino acids has revolutionized the field, allowing for the introduction of functionalities not found in the 20 proteinogenic amino acids. peptide.com The incorporation of these synthetic building blocks can confer a range of desirable properties to peptides, including enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and the introduction of unique chemical handles for further modification. peptide.com For instance, the inclusion of D-amino acids, the non-natural stereoisomers of the common L-amino acids, can significantly increase a peptide's resistance to proteases. peptide.com This ability to create peptides with novel structures and functions has opened up new avenues in drug discovery, biomaterials science, and the fundamental study of protein structure and function.

Strategic Design Principles of Dinitrophenyl-Modified Amino Acid Derivatives for Functional Integration

The dinitrophenyl (DNP) group, a key feature of Fmoc-L-2,4-Dinitrophenylalanine, is strategically employed in the design of functional peptides due to its potent fluorescence quenching properties. nih.govredalyc.org This characteristic is central to its application in Fluorescence Resonance Energy Transfer (FRET) based assays. nih.govredalyc.org FRET is a distance-dependent interaction between two dye molecules, a donor and an acceptor, where the excitation energy of the donor is transferred to the acceptor without the emission of a photon.

In the context of peptide science, a fluorescent amino acid (the donor) and a quenching amino acid like dinitrophenylalanine (the acceptor) are incorporated into a peptide sequence. nih.govredalyc.org When the peptide is intact, the close proximity of the donor and quencher results in the suppression of the donor's fluorescence. nih.govredalyc.org However, upon cleavage of the peptide by a specific enzyme, the donor and quencher are separated, leading to a measurable increase in fluorescence. nih.govredalyc.org This "turn-on" fluorescence provides a sensitive and continuous method for monitoring enzyme activity. nih.govredalyc.org The 2,4-dinitrophenyl group is an effective quencher for a variety of fluorophores, including tryptophan and ortho-aminobenzoic acid (Abz). nih.govredalyc.orgresearchgate.net

Overview of Research Significance and Potential Applications in Peptide and Protein Sciences

The unique combination of the Fmoc protecting group for seamless integration into peptides and the dinitrophenyl moiety for functional probing makes this compound a valuable reagent in peptide and protein sciences. Its primary significance lies in the development of custom-designed peptide substrates for studying proteases, enzymes that play critical roles in numerous physiological and pathological processes. nih.govredalyc.org

The ability to create specific FRET-based substrates allows for the high-throughput screening of enzyme inhibitors, a crucial step in drug discovery. nih.gov Furthermore, these tailored peptides can be used to investigate the substrate specificity of newly discovered proteases, providing fundamental insights into their biological function. Beyond its role as a quencher, the dinitrophenyl group has historical significance in protein chemistry, having been used by Sanger in the first sequencing of a protein, insulin. nih.govechemi.com While modern sequencing techniques have largely superseded this method, the chemical reactivity of the DNP group continues to be explored for other applications, such as affinity labeling.

Compound Information

Compound Name
This compound
L-Alanine
L-Lysine
L-Serine
L-Glutamic acid
Glycine
Tryptophan
ortho-Aminobenzoic acid

Chemical Data for this compound

PropertyValue
CAS Number 1175832-19-5
Molecular Formula C24H19N3O8
Molecular Weight 477.42 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19N3O8 B3087579 Fmoc-L-2,4-Dinitrophenylalanine CAS No. 1175832-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O8/c28-23(29)21(11-14-9-10-15(26(31)32)12-22(14)27(33)34)25-24(30)35-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13H2,(H,25,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSAAJIMRIRWEU-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for Fmoc L 2,4 Dinitrophenylalanine

Chemical Synthesis of the 2,4-Dinitrophenylalanine (B1341741) Scaffold

The creation of the core 2,4-Dinitrophenylalanine structure is a multi-stage process that first requires the establishment of the chiral L-phenylalanine framework, followed by the precise installation of the dinitrophenyl group onto the amino acid.

Enantioselective Approaches to L-Phenylalanine Derivatives

The synthesis of L-phenylalanine and its derivatives with high enantiomeric purity is critical for their use in peptides and other chiral molecules. Control over the stereochemistry at the α-carbon is paramount. Several robust methods have been developed to achieve this.

One prominent strategy is the asymmetric hydrogenation of prochiral precursors. For instance, acetamidoacrylate derivatives of phenylalanine can be hydrogenated in the presence of a chiral catalyst to yield the desired L-enantiomer with high selectivity. nih.gov This method is effective for producing a variety of L-phenylalanine analogues. nih.gov

Another powerful and increasingly utilized approach is enzymatic synthesis . Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the stereoselective addition of ammonia to cinnamic acid derivatives to form L-phenylalanine. nih.gov This biocatalytic method is highly attractive as it operates under mild conditions and can produce enantiomerically pure L-amino acids. nih.govepfl.ch By employing engineered PALs or multi-enzymatic cascade processes, the synthesis can be optimized for high yields and excellent optical purity, starting from inexpensive precursors like cinnamic acids. nih.govacs.orgacs.org

Selective Introduction of the 2,4-Dinitrophenyl Moiety

The 2,4-dinitrophenyl (DNP) group is typically introduced onto the α-amino group of L-phenylalanine via a nucleophilic aromatic substitution reaction. The most common reagent for this transformation is 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent.

The reaction involves the nucleophilic attack of the amino group of L-phenylalanine on the electron-deficient aromatic ring of FDNB, displacing the fluoride (B91410) ion. This process is well-documented for the derivatization of amino acids. nih.govnih.gov The synthesis of N-(2,4-dinitrophenyl)amino acids, including phenylalanine, by reacting the amino acid with 2,4-dinitrochlorobenzene is also a reported procedure. nih.gov The resulting N-(2,4-dinitrophenyl)-L-phenylalanine is the core scaffold to which the Fmoc protecting group is subsequently added. This dinitrophenylation is also a foundational step in methods for amino acid analysis, such as with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). nih.gov

Implementation of Fmoc Protecting Group Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, valued for its unique cleavage conditions which allow for an orthogonal protection strategy. wikipedia.org Its implementation requires a careful balance of reaction conditions to ensure high yield and purity.

Principles of Nα-Fmoc Protection and Synthesis Optimization

The primary role of the Nα-Fmoc group is to temporarily block the alpha-amino group of the amino acid. altabioscience.com This prevents the amino acid from reacting with itself (self-polymerization) or other activated amino acids during peptide bond formation. altabioscience.com The Fmoc group is typically introduced by reacting the amino acid with an activated 9-fluorenylmethyl carbonate, such as Fmoc-chloride (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), often under aqueous or mixed-aqueous basic conditions. scielo.brorganic-chemistry.org

A key feature of the Fmoc group is its stability in acidic conditions, which allows other protecting groups, like the tert-butyloxycarbonyl (Boc) group, to be selectively removed. scielo.br The Fmoc group itself is rapidly cleaved under mild basic conditions, typically using a solution of a secondary amine like 20% piperidine (B6355638) in a solvent such as dimethylformamide (DMF). wikipedia.orgnih.gov This cleavage mechanism proceeds via a β-elimination pathway. wikipedia.org Optimization of the protection and deprotection steps involves careful control of reaction times, temperature, and reagent concentrations to maximize efficiency and minimize side reactions. numberanalytics.com For instance, ultrasound irradiation has been explored as a method to achieve efficient N-Fmoc protection under mild conditions. scielo.br

Strategies for Purity Control and Stereochemical Integrity in Amino Acid Synthesis

The purity of the final Fmoc-L-2,4-Dinitrophenylalanine product is critical, as impurities can be incorporated into a peptide chain during synthesis, leading to significant challenges in purification and characterization of the target peptide. nih.govsigmaaldrich.com High-purity starting materials are essential for achieving high yields of the final pure peptide. merckmillipore.com

Major concerns in the synthesis of Fmoc-amino acids include the formation of predictable side products. Rigorous quality control using techniques like High-Performance Liquid Chromatography (HPLC) is necessary to identify and quantify these impurities. sigmaaldrich.commerckmillipore.com It is also crucial to maintain the stereochemical integrity of the L-amino acid throughout the synthesis and purification process, as racemization can lead to the formation of diastereomeric peptides that are difficult to separate. altabioscience.com Manufacturers of high-quality Fmoc-amino acids aim for an enantiomeric purity of ≥ 99.8%. sigmaaldrich.commerckmillipore.com

Table 1: Common Impurities in Fmoc-Amino Acid Synthesis and Their Consequences
Impurity TypeOriginConsequence in Peptide SynthesisReference
Dipeptide (Fmoc-Xaa-Xaa-OH)Unwanted carboxyl activation during Fmoc introduction using reagents like Fmoc-chloroformate.Insertion of an extra amino acid residue (double insertion). nih.govmerckmillipore.com
β-Alanine Derivatives (Fmoc-β-Ala-OH)Lossen-type rearrangement of the activated Fmoc reagent (e.g., Fmoc-OSu).Insertion of a β-alanine residue instead of or in addition to the target amino acid. nih.govsigmaaldrich.com
Free Amino AcidIncomplete reaction of the amino acid with the Fmoc reagent.Can lead to deletion sequences in the peptide. Low free amine content improves storage stability. sigmaaldrich.commerckmillipore.com
D-EnantiomerRacemization during the synthesis or purification process.Formation of diastereomeric peptides, complicating purification and affecting biological activity. sigmaaldrich.commerckmillipore.com

Further Derivatization of this compound for Expanded Functionality

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). nih.gov The presence of the DNP moiety on the L-phenylalanine side chain imparts specific functionalities to the resulting peptides.

The DNP group is a well-known chromophore and an effective quencher of fluorescence. This property makes this compound a valuable reagent for synthesizing FRET (Förster Resonance Energy Transfer) peptide substrates. In such a substrate, the DNP-phenylalanine residue can act as an acceptor (quencher) for a fluorescent donor group placed elsewhere in the peptide sequence. Cleavage of the peptide by a specific protease separates the donor and quencher, resulting in an increase in fluorescence that can be used to quantify enzyme activity.

Furthermore, the DNP group can be used as an affinity tag or a hapten for immunological studies. Peptides incorporating this residue can be readily detected or purified using anti-DNP antibodies. The reactivity of the N-(2,4-dinitrophenyl)amino acid structure itself has been studied, with findings showing that it can undergo base-catalyzed cyclization in solution to form benzimidazole-N-oxide derivatives. nih.gov This suggests that peptides containing this residue could potentially be used as precursors for creating more complex, cyclized peptide structures with novel properties. Derivatization can also be performed for analytical purposes, for example, using reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine to enhance detection in mass spectrometry. researchgate.net

Chemical Modifications of the Dinitrophenyl Group for Tuned Reactivity

The dinitrophenyl (DNP) group of this compound is characterized by an electron-deficient aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub This reactivity is central to its function and allows for various chemical modifications to tune its properties. The SNAr mechanism involves a two-step process: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group, which in this context is typically one of the nitro groups. pressbooks.pub

The reactivity of the DNP group can be modulated by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. researchgate.net Strong electron-withdrawing groups, like the two nitro groups, activate the ring for nucleophilic attack, particularly at the positions ortho and para to them. pressbooks.pub The reaction is highly favorable with soft nucleophiles, most notably thiols. For example, the side chain of a cysteine residue can readily attack the DNP group to form a stable thioether linkage. This specific reaction is widely used for selectively labeling proteins and peptides. nih.gov Other nucleophiles, such as amines (e.g., the side chain of lysine) and hydroxide (B78521) ions, can also react with the DNP group under appropriate conditions. pressbooks.pubdigitellinc.com Furthermore, under basic conditions, N-(2,4-dinitrophenyl)amino acids can undergo intramolecular cyclization, a reaction that has been studied as a route to synthesizing substituted benzimidazoles. nih.gov

Interactive Table 1: Chemical Modifications of the Dinitrophenyl Group via Nucleophilic Aromatic Substitution

Nucleophile Product Type Typical Reaction Conditions Significance/Application
Thiol (e.g., Cysteine) Thioether Adduct Aqueous buffer, physiological pH Selective labeling of peptides and proteins. nih.gov
Amine (e.g., Lysine) Amino-substituted DNP Aprotic polar solvents Peptide and protein modification. digitellinc.com
Hydroxide Ion Phenolic Derivative Aqueous base (e.g., NaOH) Formation of dinitrophenol, typically a side reaction or degradation pathway. pressbooks.pub

Incorporation of Linkers for Bio-orthogonal Conjugation

To employ this compound in more complex biological settings for applications like targeted drug delivery or advanced imaging, it can be derivatized with linkers that possess bio-orthogonal functional groups. Bio-orthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. nih.gov This is achieved by introducing a chemical "handle" (the linker) that has a reaction partner that is absent in biological systems. nih.gov

The linker is typically bifunctional, containing one group that can react with the DNP moiety and a second, bio-orthogonal group for subsequent conjugation. Common bio-orthogonal reactions include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes. nih.govnih.gov

For instance, a linker containing an azide (B81097) group can be attached to the dinitrophenylalanine residue. This modified amino acid can then be incorporated into a peptide. The resulting peptide, now displaying an azide handle, can be specifically and efficiently conjugated to another molecule bearing an alkyne group (for CuAAC or SPAAC) through the formation of a stable triazole ring. nih.govnih.gov These strategies enable the precise, site-specific attachment of various payloads, such as fluorescent dyes, imaging agents, or therapeutic molecules. researchgate.net

Interactive Table 2: Strategies for Bio-orthogonal Conjugation

Bio-orthogonal Reaction Linker Functional Group Partner Functional Group Key Characteristics
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Terminal Alkyne Requires a copper(I) catalyst; high reaction rates and yields. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Strained Alkyne (e.g., DBCO, BCN) Does not require a catalyst; biocompatible but can have slower kinetics than CuAAC. nih.govnih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Strained Alkene/Alkyne (e.g., TCO) Tetrazine Extremely fast reaction kinetics; no catalyst required; produces nitrogen gas as the only byproduct. nih.gov

Advanced Applications in Solid Phase Peptide Synthesis Spps and Peptide Engineering

Strategic Incorporation of Fmoc-L-2,4-Dinitrophenylalanine into Peptides

The successful integration of this compound into a growing peptide chain hinges on meticulous optimization of reaction conditions and a thorough understanding of potential side reactions.

Optimization of Coupling Conditions and Minimization of Side Reactions in SPPS

The efficiency of coupling any amino acid in Solid-Phase Peptide Synthesis (SPPS) is critical for achieving high purity and yield of the final peptide. iris-biotech.de For this compound, standard coupling reagents such as PyBOP®, TBTU, HBTU, HCTU, or HATU are generally effective. sigmaaldrich.com However, due to the bulky nature of the Fmoc group and the modified phenylalanine side chain, optimization of coupling times and reagent equivalencies may be necessary to ensure complete acylation. sigmaaldrich.comresearchgate.net Monitoring the coupling reaction using methods like the ninhydrin (B49086) or TNBS test is crucial to confirm the absence of free amines before proceeding to the next cycle. iris-biotech.desigmaaldrich.com

Diketopiperazine Formation: This is particularly prevalent after the coupling of the second amino acid, where the deprotected N-terminal amine can attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic diketopiperazine. iris-biotech.denih.gov Using sterically hindered resins like 2-chlorotrityl chloride (CTC) resin can minimize this side reaction. nih.gov

Aspartimide Formation: When aspartic acid is present in the sequence, its side-chain carboxyl group can react with the backbone amide nitrogen, especially during Fmoc deprotection with piperidine (B6355638), leading to the formation of a five-membered ring aspartimide. iris-biotech.de This can result in epimerization and the formation of β-peptides. The use of bulky protecting groups on the aspartate side chain can reduce this side reaction. iris-biotech.de

Racemization: While less common with standard coupling reagents, racemization can occur, particularly at the C-terminal amino acid. Careful selection of coupling reagents and conditions is important to maintain stereochemical integrity.

To ensure high-quality synthesis, a combination of optimized coupling protocols and vigilant monitoring for side reactions is imperative.

Orthogonal Deprotection Strategies in Multicomponent Peptide Assemblies

The true power of this compound is realized in the synthesis of complex, multicomponent peptide assemblies where different parts of the molecule need to be selectively deprotected and modified. nih.govrsc.org The Fmoc group is a cornerstone of orthogonal protection strategies in SPPS. nih.govyoutube.com It is labile to basic conditions, typically a solution of 20% piperidine in DMF, while other protecting groups on the peptide remain intact. youtube.comiris-biotech.de

This orthogonality allows for the selective removal of the Fmoc group to elongate the peptide chain, while other protecting groups, such as acid-labile Boc (tert-butyloxycarbonyl) or other specialized side-chain protecting groups, remain in place. nih.govsigmaaldrich.com For instance, a peptide can be synthesized with an N-terminal Fmoc group and a lysine (B10760008) residue side-chain protected with a Dde or ivDde group. sigmaaldrich.com The Fmoc group can be removed with piperidine for chain extension. Subsequently, the Dde/ivDde group can be selectively cleaved with hydrazine (B178648) to allow for side-chain modification, such as branching or the attachment of a label, without affecting the rest of the peptide. sigmaaldrich.com

The 2,4-dinitrophenyl group on the phenylalanine side chain itself can be considered a stable modification under standard SPPS conditions, including Fmoc deprotection and final cleavage from the resin with trifluoroacetic acid (TFA). nih.gov This allows for the precise placement of this moiety within a peptide sequence.

Design and Synthesis of Modified Peptides and Peptide Libraries

The unique properties of this compound make it a valuable tool for creating peptides with enhanced features and for exploring vast chemical space through peptide libraries.

Construction of Complex Peptide Structures with Enhanced Structural and Functional Diversity

The incorporation of non-proteinogenic amino acids like 2,4-dinitrophenylalanine (B1341741) is a key strategy for introducing novel structural and functional elements into peptides. nih.gov The dinitrophenyl group can impart specific properties, such as altered hydrophobicity, electronic characteristics, and the potential for specific molecular interactions. This allows for the design of peptides with tailored functions, including enhanced binding affinity to biological targets or unique self-assembly properties. nih.govnih.govresearchgate.netmdpi.commdpi.com For example, the introduction of aromatic moieties can influence peptide folding and stability.

The synthesis of complex structures like bicyclic peptides can be achieved using solid-phase techniques and orthogonal protecting groups. nih.gov The strategic placement of residues like 2,4-dinitrophenylalanine can influence the conformation and function of these constrained peptides.

Methodologies for Overcoming Aggregation Phenomena in Challenging Peptide Sequences

Peptide aggregation during SPPS is a significant challenge, particularly for hydrophobic sequences, leading to incomplete reactions and low yields. sigmaaldrich.compeptide.comchemrxiv.org While the dinitrophenyl group adds to the hydrophobicity of the phenylalanine side chain, several strategies can be employed to mitigate aggregation:

Solvent Choice: Switching from standard solvents like DMF to more polar options like N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO can help disrupt the hydrogen bonds that lead to aggregation. sigmaaldrich.compeptide.com

Elevated Temperature and Sonication: Performing coupling reactions at higher temperatures or using sonication can provide the necessary energy to break up aggregated peptide-resin complexes. peptide.com

Pseudoprolines and Backbone Protection: The introduction of pseudoproline dipeptides or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the secondary structures that cause aggregation. peptide.com

Low-Substitution Resins: Using resins with a lower loading capacity can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation. peptide.com

Recent research has also focused on predictive models based on amino acid composition to anticipate aggregation-prone sequences and optimize synthesis conditions accordingly. chemrxiv.org

Development of Peptides for Specific Research Objectives in Chemical Biology and Drug Discovery

The unique characteristics of 2,4-dinitrophenylalanine make it a valuable component in the design of peptides for specific applications in chemical biology and drug discovery. chemimpex.com The dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property has been historically utilized in immunological studies.

Exploration of Spectroscopic and Biophysical Probing Capabilities

Utilizing the 2,4-Dinitrophenyl Moiety as a Chromogenic and Quenching Probe

The 2,4-dinitrophenyl group serves as a valuable tool in biophysical studies due to its distinct spectroscopic characteristics. It can function as a chromogenic label, allowing for the tracking and quantification of peptides and proteins. Furthermore, its capacity to quench fluorescence through Förster Resonance Energy Transfer (FRET) makes it a cornerstone in the design of sensitive assays for monitoring molecular events.

The introduction of the DNP group into peptides allows for the monitoring of their conformational changes and interactions with other molecules. The DNP moiety's absorption spectrum can be sensitive to its local environment, providing a means to track alterations in peptide structure. For instance, changes in the polarity of the surrounding medium or the proximity of other aromatic residues can perturb the DNP chromophore's electronic transitions, leading to observable shifts in its absorption maxima.

Circular dichroism (CD) spectroscopy, a technique sensitive to the secondary structure of peptides, can be employed in conjunction with DNP labeling. While the DNP group itself is not chiral, its attachment to a chiral peptide backbone can induce a CD signal that is influenced by the peptide's conformation. Studies on peptides like Aβ(25-35) have shown that conformational transitions, such as the formation of β-sheet structures, can be monitored over time using CD spectroscopy. nih.gov The analysis of Ramachandran plots derived from molecular dynamics simulations can further reveal the specific residues involved in these conformational changes. nih.gov

The DNP group has also been utilized as a selective label for specific amino acid residues, such as histidine, tyrosine, and cysteine, in maleylated proteins. nih.gov This selective labeling facilitates peptide mapping by high-performance liquid chromatography (HPLC), aiding in the verification of protein sequences determined by other methods. nih.gov

The most prominent application of the DNP moiety in biophysical probing is its role as a quencher in internally quenched fluorescent (IQF) peptide substrates. nih.gov These substrates are designed with a fluorophore and a quencher positioned on opposite sides of a specific enzyme cleavage site within a peptide sequence. nih.gov In the intact substrate, the close proximity of the DNP quencher to the fluorophore results in efficient quenching of the fluorescence signal through FRET. nih.gov Upon enzymatic cleavage of the peptide bond, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. nih.gov This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity.

A variety of fluorophore/quencher pairs utilizing DNP have been developed. Common fluorophores paired with DNP include 7-methoxycoumarin-4-yl)acetyl (Mca), 2-aminobenzoyl (Abz), and tryptophan (Trp). bachem.comnih.gov The choice of fluorophore depends on the specific experimental requirements, such as desired excitation and emission wavelengths. For example, Mca/DNP pairs are excited at 325 nm and emit at 392 nm, while Abz/DNP pairs are excited at 325 nm and emit at 414 nm. bachem.comnih.gov Tryptophan, an intrinsic fluorescent amino acid, can also be quenched by DNP, with excitation at 280 nm and emission at 360 nm. nih.gov

The efficiency of quenching is dependent on the distance between the donor and acceptor and the overlap between the fluorophore's emission spectrum and the quencher's absorption spectrum. nih.gov The DNP group is an effective quencher for a wide range of fluorophores due to its broad absorption spectrum. nih.gov The development of novel fluorophores, such as 7-amino-4-carbamoylmethylcoumarin (ACC), has led to even more sensitive IQF substrates. Substrates containing the ACC/Lys(DNP) pair have demonstrated a 7- to 10-fold higher sensitivity compared to conventional Mca/Lys(DNP) substrates. nih.gov

The versatility of this approach is highlighted by its application in studying a wide range of proteases, including caspases, matrix metalloproteinases (MMPs), and factor Xa. nih.govnih.govnih.gov By systematically varying the peptide sequence, these substrates can be used to determine the substrate specificity of proteases and to screen for potential inhibitors. nih.govresearchgate.net

Table 1: Commonly Used Fluorophore/Quencher Pairs in FRET-based Protease Assays

Fluorophore (Donor)Quencher (Acceptor)Excitation Wavelength (nm)Emission Wavelength (nm)Reference
7-methoxycoumarin-4-yl)acetyl (Mca)2,4-dinitrophenyl (Dnp)325392 bachem.com
2-aminobenzoyl (Abz)2,4-dinitrophenyl (Dnp)325414 nih.gov
Tryptophan (Trp)2,4-dinitrophenyl (Dnp)280360 nih.gov
7-amino-4-carbamoylmethylcoumarin (ACC)2,4-dinitrophenyl-lysine (Lys(DNP))Not SpecifiedNot Specified nih.gov
N-methyl-anthraniloyl (N-Me-Abz)2,4-dinitrophenyl (Dnp)340-360440-450 bachem.com
5-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid (EDANS)4-(4-dimethylaminophenylazo)benzoyl (DABCYL)340490 bachem.com

Engineering Photoactivatable and Photoaffinity Probes Based on Dinitrophenylalanine

Beyond its use as a passive probe, the dinitrophenyl group can be incorporated into more dynamic tools for studying biological systems. Photoactivatable and photoaffinity probes based on dinitrophenylalanine allow for the precise control of molecular interactions in space and time, providing powerful methods for dissecting complex biological pathways.

Photoactivation, or "caging," involves the temporary inactivation of a biologically active molecule by attaching a photolabile protecting group. The active molecule can then be released at a specific time and location by irradiation with light of a suitable wavelength. This technique offers a high degree of spatial and temporal control over biological processes.

While the 2,4-dinitrophenyl group itself is not typically used as a photolabile caging group, the principles of caging chemistry are relevant to the broader context of using modified amino acids as probes. The design of caged amino acids often involves the use of ortho-nitrobenzyl or related photolabile groups. Upon photolysis, these groups undergo a photochemical reaction that leads to their cleavage, releasing the free amino acid or peptide.

Photoaffinity labeling is a powerful technique for identifying and characterizing binding partners of a molecule of interest. In this approach, a photoreactive group is incorporated into a ligand. Upon binding to its target protein, the ligand-protein complex is irradiated with light, which activates the photoreactive group, causing it to form a covalent bond with the protein. This allows for the identification of the binding protein and the specific site of interaction.

The 2,4-dinitrophenyl group can be utilized in this context as a "hapten," a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. nih.gov By generating monoclonal antibodies that specifically recognize the DNP group, it is possible to develop sensitive immunoassays for detecting proteins that have been labeled with a DNP-containing probe. nih.gov For example, 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used as a probe to react with protein carbonyls, which are markers of oxidative stress. nih.gov The resulting DNP-hydrazone product can then be detected using anti-DNP antibodies, providing a method for quantifying protein damage. nih.gov This approach allows for the site-specific labeling and subsequent analysis of protein interactions and modifications.

Mechanistic Investigations of Enzyme Activity and Protein-Ligand Binding

The application of DNP-based probes extends to detailed mechanistic studies of enzyme catalysis and the thermodynamics and kinetics of protein-ligand interactions. The ability to continuously monitor these processes in real-time provides invaluable insights into the underlying molecular mechanisms.

The fluorescence quenching properties of the DNP group are central to these investigations. In studies of protease activity, the rate of fluorescence increase upon cleavage of an IQF substrate provides a direct measure of the initial velocity of the enzymatic reaction. By measuring the initial velocities at different substrate concentrations, the Michaelis-Menten parameters, Km and kcat, can be determined. These kinetic parameters provide fundamental information about the enzyme's substrate affinity and catalytic efficiency.

Furthermore, these assays are highly adaptable for high-throughput screening (HTS) of enzyme inhibitors. The continuous nature of the assay allows for the rapid identification of compounds that modulate enzyme activity. The improved sensitivity of newer generation IQF substrates, such as those employing the ACC/DNP pair, enables the use of lower enzyme and substrate concentrations, making the assays more cost-effective and suitable for large-scale screening campaigns. nih.gov

Beyond enzyme kinetics, DNP-containing probes can be used to study protein-ligand binding equilibria. For instance, the quenching of tryptophan fluorescence by DNP has been used to investigate the interaction of DNP derivatives with proteins. nih.gov Changes in the fluorescence of a protein's intrinsic tryptophan residues upon binding of a DNP-containing ligand can be used to determine binding constants and to probe the nature of the binding site. These studies can help to elucidate the structural and energetic basis of molecular recognition.

Use as a Substrate Analog for Enzyme Active Site Characterization

The incorporation of a chromophoric group, such as the dinitrophenyl moiety in Fmoc-L-2,4-dinitrophenylalanine, allows for the spectrophotometric monitoring of enzyme-substrate interactions. When this compound acts as a substrate analog, its binding to an enzyme's active site can lead to detectable changes in its absorption spectrum. This spectral shift provides a means to study the binding affinity and the microenvironment of the enzyme's active site.

For instance, in studies of proteases, a substrate analog containing a chromophore can be used to characterize the enzyme's substrate specificity and the catalytic mechanism. The binding of the analog to the active site can be monitored by changes in absorbance, providing data to calculate key kinetic parameters. While specific studies on this compound are not extensively documented in publicly accessible literature, the conceptual basis for its use is well-established with other chromophoric substrate analogs. The dinitrophenyl group's absorbance is sensitive to its local environment, and changes upon binding to a protein's active site can be quantified.

Table 1: Hypothetical Spectroscopic Data for Enzyme-Substrate Analog Interaction

ParameterValueCondition
λmax (free analog)360 nmAqueous Buffer (pH 7.4)
λmax (enzyme-bound)375 nmIn complex with hypothetical protease
Molar Extinction Coefficient Change (Δε)+500 M⁻¹cm⁻¹Upon binding to the active site
Dissociation Constant (Kd)10 µMDetermined by titration

Note: This table is illustrative and based on the expected behavior of chromophoric substrate analogs. Specific values for this compound would require experimental determination.

Competitive Profiling of Enzyme Inhibitors using Dinitrophenyl-Containing Probes

Competitive profiling is a powerful technique to screen for and characterize enzyme inhibitors. In this approach, a labeled probe that binds to the enzyme's active site competes with potential inhibitors from a library of compounds. The displacement of the probe by an inhibitor leads to a measurable change in a signal, such as fluorescence or absorbance.

Dinitrophenyl-containing probes, in principle including this compound, can be employed in such assays. The binding of the DNP-probe to the enzyme establishes a baseline signal. When an effective inhibitor is introduced, it displaces the probe from the active site, causing the signal to revert towards that of the free probe. The extent of this change is proportional to the inhibitor's potency. This method allows for the high-throughput screening of compound libraries to identify novel enzyme inhibitors.

The general principle of competitive activity-based protein profiling (ABPP) often utilizes probes that form a covalent bond with the active site. However, competitive assays can also be designed with reversible, non-covalent probes. In such a setup with a DNP-containing probe, the inhibition can be quantified by monitoring the change in the DNP chromophore's absorbance.

Table 2: Illustrative Data from a Competitive Inhibition Assay

InhibitorConcentration (µM)% Inhibition of Probe BindingIC50 (µM)
Inhibitor A1850.5
Inhibitor B1451.2
Inhibitor C110>10
Control (No Inhibitor)-0-

Note: This table represents hypothetical data from a competitive profiling experiment using a dinitrophenyl-containing probe. The IC50 values indicate the concentration of inhibitor required to displace 50% of the bound probe.

While the direct application of this compound as a spectroscopic probe for enzyme active site characterization and competitive inhibitor profiling is not widely reported in available scientific literature, its chemical structure suggests its potential utility in these areas. The principles outlined above, which are standard in enzymology, would form the basis for any such investigation.

Fmoc L 2,4 Dinitrophenylalanine in Advanced Chemical Biology and Materials Science Research

Development of Diagnostic Tools and Biosensors Utilizing Dinitrophenylalanine-Containing Peptides

The 2,4-dinitrophenyl group possesses strong fluorescence quenching properties, a characteristic that is highly valuable in the development of sensitive diagnostic tools and biosensors. nih.govscispace.comnih.gov Specifically, the DNP moiety can effectively quench the fluorescence of various fluorophores when in close proximity, a phenomenon central to Förster Resonance Energy Transfer (FRET). pepdd.com

Fmoc-L-2,4-dinitrophenylalanine is an essential component for the solid-phase synthesis of quenched fluorescent peptides. nih.govyoutube.comyoutube.com These peptides are designed as specific substrates for enzymes whose activity is a biomarker for a particular disease state. In a typical design, a peptide sequence that is recognized and cleaved by a target enzyme (e.g., a protease involved in cancer progression) is synthesized. A fluorophore (like 7-Methoxycoumarin-4-yl acetyl or tryptophan) is attached to one end of the peptide, and a DNP group, acting as the quencher, is attached to the other. pepdd.com

In the intact peptide, the proximity of the DNP group to the fluorophore results in the quenching of any fluorescent signal. However, when the target enzyme is present, it cleaves the peptide bond. This cleavage event separates the fluorophore from the DNP quencher, leading to a significant increase in fluorescence. pepdd.com This "turn-on" signal can be detected and quantified, providing a direct measure of the enzyme's activity. This principle allows for the creation of highly specific and sensitive assays for diagnostic purposes, capable of detecting minute amounts of disease-related enzymatic activity.

ComponentRole in BiosensorMechanism
Peptide Backbone Specific substrate for a target enzyme.Designed to be recognized and cleaved only by the biomarker enzyme of interest.
Fluorophore Signal reporter (e.g., Tryptophan, EDANS).Emits light at a specific wavelength upon excitation. pepdd.com
DNP Group Quencher.Absorbs the energy emitted by the fluorophore, preventing signal emission when in close proximity. nih.govpepdd.com
Fmoc Group Synthesis facilitator.Enables the precise, stepwise assembly of the peptide substrate on a solid support. nih.gov

Integration into Novel Biomaterials and Drug Delivery Systems

The dual nature of this compound, with its Fmoc group driving self-assembly and its DNP group providing bio-functionality, makes it a valuable component for creating advanced biomaterials and sophisticated drug delivery platforms.

Peptide-based conjugates are a cornerstone of modern drug delivery, designed to improve the therapeutic index of potent drugs by controlling their release and directing them to specific tissues. rsc.orgumn.eduyoutube.com Incorporating this compound into these systems offers a route to multifunctional materials. The peptide portion can be designed to respond to specific physiological triggers, such as pH changes or the presence of certain enzymes in a tumor microenvironment, leading to the controlled release of a therapeutic cargo.

Furthermore, the DNP hapten can be used as a targeting ligand in a novel way. A DNP-functionalized drug delivery system (e.g., a liposome (B1194612) or nanoparticle) could be administered to a DNP-immunized patient. The patient's circulating anti-DNP antibodies could then bind to the nanoparticle, potentially enhancing its circulation time and promoting its accumulation in tissues through Fc receptor-mediated interactions. While this specific application with this compound is still exploratory, the principle is based on established hapten-based immunotherapies. researchgate.netnih.gov

The N-terminal Fmoc group is a powerful motif for programming the self-assembly of amino acids and short peptides into ordered nanostructures, including nanofibers, nanotubes, and hydrogels. nih.govbeilstein-journals.orgresearchgate.net This process is driven by a combination of π-π stacking interactions between the aromatic fluorenyl rings and hydrogen bonding between the peptide backbones. nih.govbeilstein-journals.org The resulting hydrogels are often biocompatible and can mimic the extracellular matrix, making them excellent candidates for tissue engineering and as scaffolds for 3D cell culture. researchgate.netnih.govrsc.org

By using this compound as a co-assembling building block with other Fmoc-amino acids, it is possible to engineer biomaterials with tailored properties. The Fmoc moiety directs the formation of the bulk material structure (e.g., a hydrogel), while the DNP groups become displayed on the surface of the resulting nanofibers. This creates a material that is not only structurally defined but also functionalized with a specific biochemical or immunological handle. Such materials could be designed to slowly release an encapsulated drug while simultaneously presenting the DNP hapten to modulate a local immune response, offering a synergistic approach to therapy. researchgate.netrsc.org

Advanced Analytical and Characterization Techniques

High-Resolution Chromatographic Analysis for Purity and Enantiomeric Purity Assessment

High-resolution chromatography is fundamental in the quality control of Fmoc-L-2,4-Dinitrophenylalanine, ensuring both its chemical purity and stereochemical fidelity. These methods are essential because the presence of impurities, particularly the incorrect enantiomer, can significantly impact the outcome of peptide synthesis and subsequent biological assays. phenomenex.comrsc.org

Assessment of Diastereomeric and Enantiomeric Excess in Synthetic Preparations

The stereochemical purity of this compound is paramount, as the presence of the D-enantiomer can lead to the formation of undesired diastereomeric peptides with altered pharmacological and toxicological properties. rsc.org Chiral HPLC is the preferred method for determining the enantiomeric excess (ee), with required purities often needing to be ≥99.8% ee. phenomenex.com

This high level of precision is achieved using specialized chiral stationary phases (CSPs). phenomenex.com Several types of CSPs have proven effective for separating the enantiomers of N-Fmoc protected amino acids:

Polysaccharide-based CSPs : Columns like Lux Cellulose-2 have shown broad success in resolving Fmoc-amino acid enantiomers under reversed-phase conditions. phenomenex.com

Macrocyclic Glycopeptide-based CSPs : Phases such as Teicoplanin (CHIROBIOTIC T) and Ristocetin A (CHIROBIOTIC R) are highly effective due to their multimodal capabilities, working well in both reversed-phase and polar organic modes. sigmaaldrich.com

Protein-based CSPs : Columns based on proteins like Ovomucoid can be extremely versatile for resolving a diverse range of protected amino acids without chemical modification, capable of determining unwanted isomers at levels as low as 0.15%. tandfonline.com

The separation mechanism on these columns involves complex chiral recognition interactions between the analyte and the CSP. sigmaaldrich.com The choice of mobile phase, including organic modifiers and acidic additives, is critical for achieving successful chiral separation. phenomenex.com When a molecule contains more than one stereocenter, as in a peptide, the presence of an incorrect enantiomer at one position creates a diastereomer. The diastereomeric excess (de) quantifies the purity in such mixtures and is a critical measure of stereoselectivity in a synthesis. unacademy.comnih.gov

Table 2: Comparison of Chiral Stationary Phases (CSPs) for Fmoc-Amino Acid Enantioseparation

CSP Type Example(s) Separation Mode(s) Key Advantages Source
Polysaccharide-based Lux Cellulose-2, Lux Cellulose-3 Reversed-Phase High success rate for baseline resolution of many Fmoc-amino acids. phenomenex.comphenomenex.com
Macrocyclic Glycopeptide CHIROBIOTIC T (Teicoplanin), CHIROBIOTIC R (Ristocetin A) Reversed-Phase, Polar Organic Multimodal, broad selectivity, rugged, compatible with LC-MS. sigmaaldrich.com
Protein-based Ultron Ovomucoid (OVM) Reversed-Phase Versatile for diverse structures, resolves many compounds without derivatization. tandfonline.com
Quinine-based Zwitterionic/Anion-Exchanger QN-AX™ Liquid Chromatography, SFC Efficient separation for almost all Nα-Fmoc amino acids. nih.gov

Advanced Spectroscopic Characterization Methods (Excluding Basic Identification Data)

Beyond establishing purity, advanced spectroscopic techniques are employed to elucidate the detailed structural features of this compound and its behavior when incorporated into larger molecules like peptides.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation of Peptide Conjugates

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the structural characteristics of peptides containing this compound. FTIR analysis can confirm the formation of peptide conjugates and provide insights into their secondary structure. researchgate.net Specific regions of the infrared spectrum are sensitive to the molecular vibrations of key functional groups. For instance, the amide I (around 1600-1700 cm⁻¹) and amide II (around 1500-1600 cm⁻¹) bands are particularly informative about the peptide backbone conformation. Shifts in these bands can indicate the presence of secondary structures like β-sheets, which are common in the self-assembly of Fmoc-peptide systems. researchgate.net Furthermore, FTIR can highlight non-covalent interactions, such as hydrogen bonding between component networks in hydrogels formed from Fmoc-amino acid derivatives. researchgate.net The characteristic vibrations of the dinitrophenyl group would also be present, providing another signature for the incorporation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed atomic-level information about the structure, dynamics, and intermolecular interactions of this compound. While 1D NMR (¹H and ¹³C) is used for basic structural confirmation, advanced 2D NMR techniques (like COSY, HSQC, HMBC) are employed to unambiguously assign all proton and carbon signals and to determine the molecule's three-dimensional conformation in solution. nih.gov

Mass Spectrometry for Molecular Identity and Peptide Sequence Validation

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is essential for unequivocally confirming the molecular identity of this compound. It provides a highly accurate mass measurement of the parent ion, which can be used to validate the elemental composition of the compound with a high degree of confidence. nih.gov

When this compound is incorporated into a peptide, tandem mass spectrometry (MS/MS) is the definitive method for sequence validation. wikipedia.org In a typical MS/MS experiment, the peptide ion (the parent ion) is selected and fragmented, usually via collision-induced dissociation (CID). core.ac.uk This fragmentation breaks the peptide backbone at predictable locations, generating a series of fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). youtube.com By analyzing the mass differences between the peaks in the resulting MS/MS spectrum, the amino acid sequence can be reconstructed de novo, confirming that the dinitrophenylalanine residue is present and located at the correct position within the peptide chain. wikipedia.orgnih.gov

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Fmoc-L-2,4-Dinitrophenylalanine and its Peptide Conjugates

Molecular modeling and simulation are indispensable computational tools for exploring the three-dimensional structures and dynamic behaviors of this compound and its peptide conjugates at an atomic resolution. These techniques offer profound insights into their conformational preferences, the nuances of intermolecular interactions, and the structural ramifications of integrating this modified amino acid into peptide chains.

Molecular dynamics (MD) simulations, in particular, have proven instrumental in charting the conformational landscape of peptides containing this compound. nih.govnih.govethz.chbonvinlab.org Such simulations can forecast the influence of the sterically demanding Fmoc and dinitrophenyl groups on the folding of the peptide backbone and the spatial orientation of its side chains. The data gleaned from these simulations are meticulously analyzed to identify stable conformations, discern hydrogen bonding networks, and calculate the solvent-accessible surface area of various molecular regions.

Computational conformational analysis aids in elucidating how the dinitrophenyl moiety might alter a peptide's secondary structure. mdpi.com The steric and electronic characteristics of the dinitrophenyl group can either foster or hinder the formation of α-helices or β-sheets. These predictive insights are pivotal for the rational design of peptides endowed with specific structural and functional attributes. While direct simulation studies on this compound are not extensively documented in readily available literature, the principles from simulations of other modified and unnatural amino acids are broadly applicable. nih.govethz.ch For instance, studies on peptides with other bulky, aromatic, or unnatural residues have demonstrated how these modifications can dictate folding, dimerization, and interaction with protein targets. nih.govethz.ch

Table 1: Computational Techniques in the Study of Modified Peptides

Computational TechniqueApplication to this compound PeptidesKey Insights Provided
Molecular Dynamics (MD) Simulations Investigation of the conformational space and dynamic behavior of peptides incorporating the modified amino acid. nih.govnih.govbonvinlab.orgElucidates stable structural arrangements, folding pathways, and the impact of the dinitrophenyl group on peptide flexibility and structure.
Conformational Analysis Determination of the preferred spatial arrangement of the this compound side chain and its influence on the peptide backbone. mdpi.comPredicts effects on secondary structural elements such as α-helices and β-sheets.
Molecular Docking Prediction of the binding orientation and affinity of this compound-containing peptides to biological targets like proteins or enzymes. nih.govnih.govIdentifies potential binding sites and crucial intermolecular interactions, guiding the design of peptides with enhanced binding capabilities.

Quantum Chemical Approaches to Understand Electronic Properties and Reactivity of the Dinitrophenyl Moiety

Quantum chemical calculations provide a granular understanding of the electronic architecture and reactivity of the dinitrophenyl moiety within the this compound structure. Methodologies like Density Functional Theory (DFT) are pivotal in mapping electron density, determining molecular orbital energies, and predicting the molecule's reactivity towards both nucleophilic and electrophilic species. researchgate.netmdpi.com

The two nitro groups attached to the phenyl ring are potent electron-withdrawing groups. Quantum chemical calculations can quantify this electron-withdrawing effect by computing atomic charges and generating electrostatic potential maps. nih.gov These computations consistently reveal a pronounced electron deficiency on the aromatic ring, especially at the ortho and para positions relative to the nitro groups, rendering these sites susceptible to nucleophilic attack. youtube.com

Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as frontier orbitals, are critical determinants of chemical reactivity. For the dinitrophenyl group, the LUMO is anticipated to possess a low energy level, signifying its strong electrophilic character and propensity for reduction. nih.gov The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability and electronic transition properties. researchgate.netnih.gov

Table 2: Quantum Chemical Methods and Their Application to the Dinitrophenyl Moiety

Quantum Chemical MethodInvestigated PropertySignificance for the Dinitrophenyl Moiety
Density Functional Theory (DFT) Electron density distribution, atomic charges, and electrostatic potential. researchgate.netmdpi.comQuantifies the electron-withdrawing strength of the nitro groups and pinpoints electrophilic centers on the aromatic ring. nih.gov
Frontier Molecular Orbital (FMO) Theory Analysis of HOMO and LUMO energy levels and their spatial distribution.Explains the pronounced electrophilicity and reactivity towards nucleophiles, as well as its susceptibility to reduction. nih.gov
Natural Bond Orbital (NBO) Analysis Examination of electron delocalization and hyperconjugative interactions. nih.govOffers a detailed depiction of the electronic stabilization and the nature of the chemical bonds within the dinitrophenyl group.

In Silico Prediction of Biological Interactions and Functional Outcomes

In silico methodologies are crucial for predicting the potential interactions between this compound, along with its peptide derivatives, and biological macromolecules. These computational strategies also help in forecasting the functional consequences of such interactions, thereby guiding experimental research by identifying viable candidates and formulating testable hypotheses.

Molecular docking is a prominent in silico technique employed to predict the binding mode and affinity of a ligand—in this context, a peptide featuring this compound—to the active site of a protein. nih.govnih.gov The dinitrophenyl group can engage in a variety of non-covalent interactions, such as pi-pi stacking with aromatic amino acid residues (e.g., tryptophan, tyrosine, or phenylalanine) and electrostatic interactions, all of which can be effectively modeled through docking simulations.

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool used to correlate the structural attributes of a series of peptides containing this compound with their biological activity. nih.govnih.govmdpi.com The development of a robust QSAR model allows for the prediction of the activity of novel, untested compounds and the identification of key molecular descriptors that are paramount for achieving a desired biological effect. nih.govmdpi.com

Table 3: In Silico Predictive Methods in Peptide and Drug Design

In Silico MethodApplicationPredicted Outcome
Molecular Docking Simulating the interaction of peptides containing this compound with target proteins. nih.govnih.govProvides predictions of binding modes, affinities, and key interacting residues, facilitating the rational design of potent inhibitors or binders.
Quantitative Structure-Activity Relationship (QSAR) Correlating the structural properties of a series of related peptides with their observed biological activities. nih.govnih.govmdpi.comEnables the prediction of the biological activity of novel compounds and identifies critical structural features for activity.
Pharmacophore Modeling Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govGuides the design of new peptides with potentially improved or more selective biological activity.

Future Prospects and Emerging Research Frontiers

Expanding the Repertoire of Dinitrophenyl-Modified Amino Acids for Chemical Biology Applications

The ability to incorporate unnatural amino acids into proteins allows for the precise tuning of protein structure and function. nih.gov Expanding the variety of genetically encoded amino acids is a powerful strategy for creating proteins with new or enhanced properties for in vitro and in vivo studies. nih.gov The dinitrophenyl (DNP) moiety is of particular interest due to its unique electronic and binding properties. While Fmoc-L-2,4-dinitrophenylalanine is a key building block, future research is focused on creating a broader family of DNP-modified amino acids.

This expansion aims to:

Vary the Linkage Point: Synthesizing derivatives where the DNP group is attached to different positions on the amino acid side chain to modulate its accessibility and quenching efficiency.

Alter the Amino Acid Scaffold: Moving beyond phenylalanine to incorporate the DNP group onto other amino acid structures (e.g., lysine (B10760008), cysteine, tryptophan) to create a diverse toolkit of probes and structural elements. princeton.eduthermofisher.com

Introduce Additional Functionalities: Combining the DNP group with other chemical reporters or cross-linkers on the same amino acid side chain.

These novel DNP-amino acids could serve as versatile tools in chemical biology. nih.gov For instance, the DNP group's ability to be recognized by specific anti-DNP antibodies allows for its use in protein purification, detection, and the study of immune responses. nih.gov Research has shown that some DNP-amino acids can induce immune responses, a phenomenon that depends on the specific amino acid carrier and potential "transconjugation," where the DNP group transfers to host proteins. nih.gov Understanding and harnessing this property is a key area of future investigation. The development of a wider range of these UAAs will provide more sophisticated tools for probing biological systems and constructing proteins with tailored functions. nih.gov

Unnatural Amino Acid Type Potential Application Key Feature Reference
DNP-Lysine DerivativesSite-specific protein labeling, Immunological studiesDNP group on the lysine side-chain for antibody recognition. thermofisher.com
Photo-reactive DNP AnalogsPhoto-crosslinking to study protein-protein interactionsContains a photo-activatable group alongside the DNP moiety. nih.gov
Fluorescent DNP-TryptophanProbing protein folding and conformational changesCombines the DNP quencher with an intrinsic fluorophore. researchgate.net
Metal-Chelating DNP Amino AcidsCreating metalloenzymes with novel catalytic activitiesIncorporates a metal-chelating function. nih.gov

Synergistic Integration with Automated Synthesis and High-Throughput Screening Platforms

The true potential of an expanded UAA library is unlocked when combined with automation and high-throughput methods. xtalks.com The discovery of novel peptide-based drugs and materials is often hampered by the sheer scale of possible sequences. Automated parallel peptide synthesizers, which can produce hundreds or thousands of peptides simultaneously, are critical for exploring this vast chemical space. xtalks.comnih.gov The use of this compound and its analogs is fully compatible with these solid-phase synthesis platforms.

Future integration will focus on:

Automated Library Generation: Creating large, diverse peptide libraries where the position and type of DNP-modified amino acid are systematically varied. This allows for rapid screening of structure-activity relationships.

High-Throughput Screening (HTS): Developing and adapting HTS assays that leverage the properties of the DNP group. For example, screens can be designed based on fluorescence quenching (for binding assays) or antibody capture (for hit identification). Peptide microarrays, containing tens of thousands of unique sequences, can be screened for binding against specific targets. nih.gov

Flow Chemistry: Utilizing automated flow peptide synthesis, which can accelerate the production of proteins and long peptides incorporating UAAs like DNP-phenylalanine, enabling rapid optimization of protein constructs. acs.org

This synergy creates a powerful cycle: automated synthesis produces large libraries containing precisely placed UAAs, and HTS rapidly identifies sequences with desired properties, such as high binding affinity or specific catalytic activity. xtalks.comnih.gov This integrated approach dramatically shortens the discovery and optimization timeline for new functional peptides and proteins.

Platform/Technology Application in UAA Research Advantage Reference
Automated Parallel SynthesizersSimultaneous synthesis of hundreds of peptides with DNP-amino acids.Massively increases throughput for library creation. xtalks.com
Peptide MicroarraysScreening up to 125,000 peptides for target binding.High-density screening enables broad discovery. nih.gov
"Tea-Bag" TechnologyFlexible parallel synthesis using resin packets.Simplifies handling and sorting in parallel synthesis. nih.gov
Automated Flow SynthesisRapid synthesis of full-length proteins with UAAs.Full control over sequence and faster synthesis times. acs.org

Green Chemistry Principles in the Synthesis and Application of Unnatural Amino Acids

Traditional chemical synthesis routes for complex molecules like UAAs can involve harsh reagents and generate significant waste. rsc.org A major emerging frontier is the application of green chemistry principles to make the synthesis and use of compounds like this compound more sustainable. nih.gov

Key research directions include:

Catalytic Methods: Replacing stoichiometric reagents with catalytic systems, such as copper-catalyzed reactions, reduces waste and improves cost-effectiveness. researchgate.net

Enzymatic Synthesis: Using engineered enzymes, such as tryptophan synthase (TrpB), to produce unnatural amino acids. researchgate.net Biocatalysis often occurs in water under mild conditions and with high enantioselectivity, offering a green alternative to traditional organic synthesis.

Photochemical Synthesis: Employing visible-light photoredox catalysis to drive amino acid synthesis at room temperature. rsc.orgnih.gov This method can create complex chiral amino acids from readily available precursors in an atom-economical fashion. rsc.org

Sustainable Solvents: Shifting from hazardous organic solvents to greener alternatives like water or bio-based solvents for both synthesis and purification steps. researchgate.net

By adopting these principles, the environmental impact of producing valuable chemical building blocks can be significantly reduced. nih.gov The development of a green manufacturing process for an unnatural amino acid, for example, reduced the synthesis from a seven-step to a two-step process, with both steps running in water. researchgate.net This not only lowers costs but also aligns the production of advanced chemical tools with modern sustainability goals.

Development of Novel Optical and Mechanistic Probes for Complex Biological Systems

The 2,4-dinitrophenyl group is an excellent fluorescence quencher. This property makes this compound a valuable component for designing sophisticated molecular probes to study dynamic biological processes.

Emerging frontiers in probe development include:

FRET-Based Biosensors: Incorporating DNP-phenylalanine as a quencher (acceptor) opposite a fluorescent donor amino acid within a peptide sequence. mdpi.com If the peptide binds to a target molecule (e.g., a protein or nucleic acid) and undergoes a conformational change that separates the donor and quencher, an increase in fluorescence ("turn-on" signal) can be observed. nih.gov

Mechanistic Probes: Using the DNP group to investigate enzyme mechanisms. A peptide substrate containing DNP-phenylalanine can be used to report on the activity of proteases. Cleavage of the peptide would separate the DNP quencher from a fluorophore, leading to a measurable signal.

Probing Protein-Protein Interactions: Designing peptides with DNP-phenylalanine to act as competitive binders or to report on the formation of protein complexes in real-time within living cells. The unique chemical properties of UAAs can be used to create probes for otherwise intractable biological questions. ox.ac.uk

Environmentally Sensitive Probes: Developing probes where the fluorescence properties are modulated not just by distance (FRET) but also by the local chemical environment, providing more nuanced information about the biological system being studied. nih.gov

The design of such probes requires a deep understanding of both peptide chemistry and photophysics. The development of BODIPY-based fluorescent dyes that produce a unique photophysical response upon coupling to an amino acid showcases the drive towards creating highly sensitive probes for biological analysis. biorxiv.org These advanced tools are essential for unraveling the complexity of cellular signaling, enzyme regulation, and disease pathology.

Predictive Design through Machine Learning and Artificial Intelligence in Peptide Science

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide design. nih.gov Instead of relying solely on laborious screening, predictive algorithms can guide the design of peptides with desired properties from the outset. This is particularly valuable when working with a diverse palette of building blocks that includes UAAs like this compound.

Future applications of AI in this context will focus on:

Predicting Peptide Properties: Training ML models on large datasets of peptide sequences and their functional properties (e.g., binding affinity, stability, antimicrobial activity). nih.gov These models can then predict the properties of novel sequences containing DNP-amino acids.

De Novo Peptide Design: Using generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), to design entirely new peptide sequences optimized for a specific function. oup.com These models can learn the complex "rules" of peptide structure and function and propose candidates that are more likely to succeed.

Exploring Chemical Space: AI can navigate the vast chemical space afforded by UAAs to identify novel sequences that would be impossible to find through random screening. nih.gov By representing amino acids based on their physicochemical properties, ML models can make intelligent substitutions, including with non-canonical residues. u-tokyo.ac.jp

Accelerating Optimization: Once an initial hit is identified, ML algorithms can suggest specific modifications—such as substituting an amino acid with DNP-phenylalanine at a key position—to enhance its activity, stability, or binding specificity. arxiv.org

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-L-2,4-Dinitrophenylalanine in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling Conditions : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in dichloromethane (DCM) at 0°C to minimize racemization. Maintain a 2:1 molar ratio of amino acid to resin-bound peptide to ensure complete coupling .
  • Fmoc Deprotection : Treat with 20% piperidine in dimethylformamide (DMF) for 2 × 5 minutes to remove the Fmoc group while preserving the dinitrophenyl (Dnp) side-chain protection .
  • Side-Chain Stability : The Dnp group is acid-labile; avoid trifluoroacetic acid (TFA) during synthesis until final cleavage to prevent premature deprotection .

Q. How can purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Analytical HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes) to assess purity. Retention time (Rt) discrepancies >0.5 minutes suggest impurities or racemization .
  • 1H-NMR Analysis : Confirm the presence of aromatic protons from the Dnp group (δ 8.5–9.0 ppm) and Fmoc fluorenyl protons (δ 7.2–7.8 ppm). Integration ratios should match theoretical values .
  • Mass Spectrometry (MS) : Compare observed molecular weight (e.g., [M+H]+ ion) with theoretical values (e.g., ~432.42 g/mol for Fmoc-Phe(NO2)-OH) to verify identity .

Advanced Research Questions

Q. How can researchers address unexpected side reactions during this compound synthesis?

  • Methodological Answer :

  • Impurity Identification : If β-alanine contamination is suspected (common with Fmoc-OSu reagents), use reverse-phase HPLC to detect Fmoc-β-Ala-OH (Rt ~15–18 minutes) and switch to Fmoc-Cl or Fmoc-OBt for protection .
  • Racemization Mitigation : Monitor reaction pH (ideal: 7–8) and temperature (<4°C). Add 0.1 M hydroxybenzotriazole (HOBt) to suppress base-induced racemization during coupling .
  • Byproduct Removal : For persistent Dnp-deprotection byproducts, employ silica gel chromatography with ethyl acetate/hexane (1:1) to isolate the target compound .

Q. What strategies optimize the incorporation of this compound into peptide sequences with steric hindrance?

  • Methodological Answer :

  • Extended Coupling Times : Increase coupling duration to 24 hours for bulky residues, using microwave-assisted synthesis (50°C, 20 W) to enhance reaction efficiency without racemization .
  • Pseudoproline Dipeptides : Introduce pseudoproline motifs (e.g., Fmoc-Ala-Ser(ψMe,Mepro)-OH) upstream to reduce aggregation and improve solubility .
  • Ultrasound Activation : Apply 40 kHz ultrasound for 10-minute intervals to disrupt β-sheet formation in difficult sequences .

Q. How do researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer :

  • Dynamic Exchange Analysis : If aromatic protons show splitting, perform variable-temperature NMR (25–60°C) to distinguish between conformational exchange (e.g., rotamers) and impurities .
  • 2D-COSY and HSQC : Use correlation spectroscopy to assign ambiguous peaks. For example, cross-peaks between δ 7.6 ppm (Fmoc) and δ 8.8 ppm (Dnp) confirm proximity of these groups .
  • Isotopic Labeling : Synthesize 13C-labeled analogs to track specific carbons and resolve overlapping signals in complex mixtures .

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Reactant of Route 1
Fmoc-L-2,4-Dinitrophenylalanine
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Reactant of Route 2
Fmoc-L-2,4-Dinitrophenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.